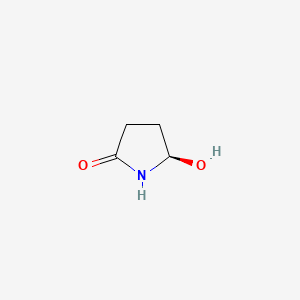
(R)-5-Hydroxy-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-Hydroxy-2-pyrrolidinone is a natural product found in Pteridium aquilinum and Condea verticillata with data available.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the potential of (R)-5-Hydroxy-2-pyrrolidinone derivatives in cancer treatment. A notable study identified highly functionalized 5-hydroxy-2H-pyrrol-2-ones with promising antitumoral effects against estrogen receptor-positive breast cancer cells. These compounds demonstrated a unique mechanism of action that could complement existing therapies like tamoxifen, suggesting a synergistic effect when used in combination treatments .
Table 1: Antitumoral Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 35 | ER+ Breast Cancer | 12 | Inhibition of ERα activity |
| Compound 21 | A549 Lung Cancer | 15 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Compounds derived from this structure exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. For instance, a study reported that specific derivatives showed minimal inhibitory concentrations comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound ID | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 21 | Staphylococcus aureus | 2 | Selective Antimicrobial |
| Compound 18 | Klebsiella pneumoniae | >64 | No Activity |
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. Techniques such as in-silico modeling and phenotypic screening have been employed to optimize the synthesis and evaluate the biological activity of its derivatives. The ability to modify substituents on the pyrrolidinone ring allows for the development of compounds with tailored activities against specific targets .
Case Study: Breast Cancer Treatment
In a preclinical study, researchers synthesized several derivatives of this compound and evaluated their effects on ER-positive breast cancer cell lines. The leading compound demonstrated significant inhibition of cell proliferation and induced apoptosis through modulation of estrogen receptor signaling pathways . This finding underscores the potential for developing new therapeutic strategies targeting hormonal pathways in breast cancer.
Case Study: Antimicrobial Resistance
Another research effort focused on addressing antimicrobial resistance by testing this compound derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, suggesting their viability as therapeutic agents .
Propriétés
Numéro CAS |
168111-92-0 |
|---|---|
Formule moléculaire |
C4H7NO2 |
Poids moléculaire |
101.1 g/mol |
Nom IUPAC |
(5R)-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 |
Clé InChI |
WBGWUCXEMSSZJL-GSVOUGTGSA-N |
SMILES |
C1CC(=O)NC1O |
SMILES isomérique |
C1CC(=O)N[C@@H]1O |
SMILES canonique |
C1CC(=O)NC1O |
Synonymes |
(R)-5-hydroxypyrrolidin-2-one 5-hydroxypyrrolidin-2-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















